Pfn1-IN-C2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pfn1-IN-C2: is an inhibitor of Profilin1 (Pfn1) . Profilin1 is a protein involved in actin dynamics, cell migration, and angiogenesis. By targeting Pfn1, this compound modulates cellular processes related to actin filament formation and cell movement .

準備方法

Synthetic Routes and Reaction Conditions: The synthetic route for Pfn1-IN-C2 is not widely documented in the literature. it is likely that organic synthesis methods are employed to create this compound. Further research is needed to uncover specific synthetic pathways and reaction conditions.

Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. Given its specialized nature, this compound is primarily used in research settings.

化学反応の分析

Types of Reactions: Pfn1-IN-C2 does not undergo extensive chemical transformations. it may participate in interactions with other biomolecules, affecting cellular processes. Common reactions involving this compound include binding to its target protein, Profilin1.

Reagents and Conditions: The specific reagents and conditions for this compound reactions remain undisclosed. Researchers typically use cell-based assays or biochemical experiments to study its effects.

Major Products: this compound itself is the primary product, as it is designed as a specific inhibitor of Profilin1. Its impact lies in altering actin dynamics and cellular behavior.

科学的研究の応用

Pfn1-IN-C2 has found applications across various scientific domains:

Cell Biology: Researchers use this compound to investigate actin cytoskeleton dynamics, cell migration, and angiogenesis.

Cancer Research: Its effects on cell motility make it relevant for understanding cancer metastasis.

Drug Development: this compound serves as a potential lead compound for designing novel anti-cancer or anti-angiogenic drugs.

作用機序

Pfn1-IN-C2 inhibits Profilin1, disrupting actin filament assembly. By reducing cellular F-actin levels, it affects cell migration and angiogenesis. The exact molecular targets and pathways involved require further exploration.

類似化合物との比較

While Pfn1-IN-C2 is unique due to its specific targeting of Profilin1, other actin-modulating compounds exist. Notable ones include:

Latrunculin A: Disrupts actin filaments by binding to monomeric actin.

Cytochalasin D: Inhibits actin polymerization by capping filament ends.

特性

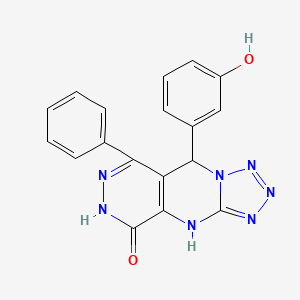

分子式 |

C18H13N7O2 |

|---|---|

分子量 |

359.3 g/mol |

IUPAC名 |

8-(3-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |

InChI |

InChI=1S/C18H13N7O2/c26-12-8-4-7-11(9-12)16-13-14(10-5-2-1-3-6-10)20-21-17(27)15(13)19-18-22-23-24-25(16)18/h1-9,16,26H,(H,21,27)(H,19,22,24) |

InChIキー |

DQCXJOOFUDXXKT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl {5-[(2-chlorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11380313.png)

![4-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11380318.png)

![6-(4-chlorophenyl)-3-ethyl-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11380331.png)

![1-(3-chlorophenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11380338.png)

![3-(4-bromophenyl)-6-isopropyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380343.png)

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-1-propan-2-ylurea](/img/structure/B11380347.png)

![9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380351.png)

![4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11380367.png)

![5'-Bromo-1'-ethyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1(3,7)]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11380375.png)

![4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11380383.png)

![Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11380386.png)

![8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11380401.png)